molecular formula C8H12O4 B1626712 1,2-Cyclobutanedicarboxylic acid, dimethyl ester, trans- CAS No. 7371-67-7

1,2-Cyclobutanedicarboxylic acid, dimethyl ester, trans-

Cat. No.: B1626712
CAS No.: 7371-67-7
M. Wt: 172.18 g/mol
InChI Key: WEPHXFVXUXMCLE-PHDIDXHHSA-N
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Description

1,2-Cyclobutanedicarboxylic acid, dimethyl ester, trans-: is an organic compound with the molecular formula C8H12O4 . It is a cyclic ester derived from 1,2-cyclobutanedicarboxylic acid. This compound is known for its unique chemical structure, which includes a cyclobutane ring with two ester groups in the trans configuration. It is commonly used in various fields of scientific research due to its distinctive properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Cyclobutanedicarboxylic acid, dimethyl ester, trans- can be synthesized through several methods. One common approach involves the esterification of 1,2-cyclobutanedicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of 1,2-cyclobutanedicarboxylic acid, dimethyl ester, trans- often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1,2-Cyclobutanedicarboxylic acid, dimethyl ester, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2-Cyclobutanedicarboxylic acid, dimethyl ester, trans- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-cyclobutanedicarboxylic acid, dimethyl ester, trans- involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in further biochemical reactions. The cyclobutane ring structure also contributes to its reactivity and potential biological effects .

Comparison with Similar Compounds

  • 1,2-Cyclobutanedicarboxylic acid, cis-
  • Cyclobutanecarboxylic acid
  • Cyclobutane-1,2-dicarboxylic acid, dimethyl ester, cis-

Comparison: 1,2-Cyclobutanedicarboxylic acid, dimethyl ester, trans- is unique due to its trans configuration, which affects its chemical reactivity and physical properties.

Properties

IUPAC Name

dimethyl (1R,2R)-cyclobutane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-11-7(9)5-3-4-6(5)8(10)12-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPHXFVXUXMCLE-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499451
Record name Dimethyl (1R,2R)-cyclobutane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7371-67-7
Record name Dimethyl (1R,2R)-cyclobutane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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